molecular formula C14H20N2 B579850 N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine CAS No. 96096-52-5

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine

Cat. No.: B579850
CAS No.: 96096-52-5
M. Wt: 216.32 g/mol
InChI Key: KTQJVAJLJZIKKD-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine (IUPAC name) is a substituted tryptamine derivative characterized by:

  • Molecular formula: C₁₅H₂₂N₂O
  • Average mass: 246.354 g/mol
  • Substituents:
    • A methoxy group (-OCH₃) at position 4 of the indole ring.
    • N-methyl and N-(1-methylethyl) (isopropyl) groups on the ethylamine side chain .

      This compound is part of the tryptamine class, which shares a core indole-3-ethylamine structure. Its pharmacological profile is influenced by substitutions on both the indole ring and the amine side chain.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11(2)16(3)9-8-12-10-15-14-7-5-4-6-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJVAJLJZIKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024777
Record name N-Methyl-N-isopropyltryptamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96096-52-5
Record name N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96096-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-isopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-N-ISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO3SCR302A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reductive Amination Approach

Reductive amination represents a cornerstone in the synthesis of secondary and tertiary amines, including N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine. This method involves the condensation of indole-3-acetaldehyde with methylisopropylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at room temperature facilitates the selective reduction of the imine intermediate, yielding the target compound with moderate efficiency .

Key advantages include functional group tolerance and mild reaction conditions. However, challenges arise in controlling stereoselectivity and isolating the intermediate imine. A typical protocol involves dissolving indole-3-acetaldehyde (1.0 equiv) and methylisopropylamine (1.2 equiv) in anhydrous THF, followed by dropwise addition of NaBH3CN (1.5 equiv). After 12 hours, the reaction is quenched with aqueous NH4Cl, extracted with ethyl acetate, and purified via column chromatography (SiO2, hexane/ethyl acetate 4:1). Reported yields range from 65% to 75% under optimized conditions .

Sequential Alkylation of Tryptamine

The sequential alkylation of tryptamine offers a scalable route to this compound. This two-step process involves:

  • Methylation : Tryptamine is treated with methyl iodide (CH3I) in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base.

  • Isopropylation : The resulting N-methyltryptamine intermediate reacts with isopropyl iodide ((CH3)2CHI) under similar conditions.

Reaction conditions critically influence selectivity. For instance, elevated temperatures (60–80°C) and prolonged reaction times (24–48 hours) improve alkylation efficiency but risk over-alkylation. Purification via fractional distillation or recrystallization from ethanol/water mixtures yields the final product with 55–60% overall efficiency.

Leuckart Reaction for Tertiary Amine Synthesis

The Leuckart reaction provides an alternative route using ammonium formate and formic acid as both reducing and alkylating agents. In this one-pot synthesis, tryptamine reacts with excess ammonium formate and formic acid at 150°C under reflux. The reaction proceeds via formation of a formamide intermediate, which undergoes thermal decomposition to yield the tertiary amine.

While this method avoids handling hazardous alkyl halides, it suffers from lower yields (40–50%) and requires rigorous control of reaction stoichiometry. Side products, such as N-formyl derivatives, complicate purification, necessitating hydrolysis with hydrochloric acid before final isolation.

Eschweiler-Clarke Methylation Followed by Isopropylation

The Eschweiler-Clarke reaction enables selective methylation of primary amines. Tryptamine is treated with formaldehyde (HCHO) and formic acid (HCOOH) at 100°C, producing N-methyltryptamine. Subsequent isopropylation via nucleophilic substitution with isopropyl bromide in the presence of sodium hydride (NaH) in DMF completes the synthesis.

This method achieves 60–65% overall yield but requires careful pH control during the methylation step to prevent polymerization of formaldehyde.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)Reaction Time (h)Key ChallengesScalability
Reductive Amination65–7512–24Imine instability, purificationModerate
Sequential Alkylation55–6048–72Over-alkylation, solvent recoveryHigh
Leuckart Reaction40–5024–36Side product formationLow
Eschweiler-Clarke60–6524–48pH sensitivity, formaldehyde handlingModerate

Challenges in Scale-Up and Industrial Production

Industrial production faces hurdles such as:

  • Regioselectivity : Competing alkylation at the indole nitrogen necessitates protecting group strategies (e.g., Boc protection).

  • Solvent Waste : DMF and THF require costly recycling processes.

  • Safety : Handling methyl and isopropyl halides demands explosion-proof equipment.

Continuous-flow reactors mitigate these issues by improving heat transfer and reducing reagent volumes. Pilot-scale studies demonstrate 85% yield in flow systems compared to 65% in batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while substitution reactions can produce a range of substituted tryptamines .

Scientific Research Applications

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine has several scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the study of tryptamine derivatives and their chemical properties.

    Biology: this compound is studied for its effects on the central nervous system and its potential as a tool for understanding neurotransmitter systems.

    Medicine: Research on this compound’s potential therapeutic applications is limited, but it is of interest in the study of psychedelic-assisted therapy.

    Industry: This compound’s industrial applications are minimal, primarily due to its status as a research chemical.

Mechanism of Action

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine exerts its effects primarily through agonism of the serotonin 5-HT2A receptor. This receptor is known to play a key role in the psychedelic effects of tryptamines. This compound may also interact with other serotonin receptors, contributing to its overall effects. The exact molecular pathways involved in this compound’s mechanism of action are still under investigation .

Comparison with Similar Compounds

Substituent Position and Type

The table below highlights key structural differences among related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Substituent (Position) Side Chain Substituents CAS Number Key References
N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine C₁₅H₂₂N₂O 246.354 4-OCH₃ N-methyl, N-isopropyl 96096-53-6
5-Methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine C₁₇H₂₆N₂O 274.401 5-OCH₃ N,N-diisopropyl 2426-76-8
N,N-Diethyl-2-methyl-1H-indole-3-ethanamine C₁₅H₂₂N₂ 230.35 2-CH₃ N,N-diethyl 26628-88-6
N-Ethyl-N-methyl-1H-indole-3-ethanamine (MET) C₁₃H₁₈N₂ 202.30 None N-methyl, N-ethyl 5599-47-3
N,N-Diisopropyltryptamine (DiPT) C₁₆H₂₄N₂ 244.38 None N,N-diisopropyl 14780-24-6

Pharmacological and Physicochemical Differences

  • Methoxy Position :
    • The 4-methoxy substitution (in the target compound) vs. 5-methoxy (e.g., 5-MeO-DiPT ) alters receptor binding affinity. 5-methoxy derivatives often exhibit stronger serotonergic activity, while 4-methoxy variants may show distinct selectivity .
  • Side Chain Modifications: N-Isopropyl vs. Diethyl vs. Diisopropyl: Diethyl substituents (e.g., in N,N-Diethyl-2-methyl-1H-indole-3-ethanamine ) reduce steric hindrance compared to diisopropyl, affecting metabolic stability.

Research Findings

  • Metabolic Stability: 5-MeO-DiPT (C₁₇H₂₆N₂O) demonstrates oral activity due to inhibited metabolism by monoamine oxidase (MAO), attributed to its N,N-diisopropyl groups .
  • Safety Profiles: Many analogues, including DiPT and 5-MeO-MiPT, are classified as research chemicals with undefined toxicological profiles. For example, DiPT is noted for auditory distortion effects in preclinical studies .

Biological Activity

N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine, commonly referred to as a tryptamine derivative, has garnered attention for its biological activity, particularly its interaction with serotonin receptors. This compound is primarily known for its agonistic effects on the serotonin 5-HT2A receptor, which plays a crucial role in various neurological processes and is implicated in the psychedelic effects associated with tryptamines.

The primary mechanism of action for this compound involves:

  • Agonism of 5-HT2A Receptors : This interaction is central to its psychoactive effects and is similar to other well-studied tryptamines like Dimethyltryptamine (DMT) and Diisopropyltryptamine (DiPT) .
  • Potential Interaction with Other Serotonin Receptors : While the 5-HT2A receptor is the primary target, there may be interactions with other serotonin receptors that contribute to the compound's overall effects .

1. Psychoactive Properties

This compound exhibits significant psychoactive properties, attributed largely to its agonistic action on serotonin receptors. This has led to interest in its potential therapeutic applications, especially in psychedelic-assisted therapies .

2. Antimicrobial Activity

Although primarily studied for its psychoactive properties, some derivatives of indole compounds have shown antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with certain analogues demonstrating promising results .

3. Antiproliferative Effects

Recent studies have indicated that certain indole derivatives exhibit antiproliferative activities against various cancer cell lines. For example, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, suggesting potential as cancer therapeutics .

Table 1: Biological Activities of Related Indole Derivatives

Compound NameBiological ActivityIC50 (μM)Target Cell Lines
Compound 7dAntiproliferative0.34MCF-7
Compound 7dAntiproliferative0.52HeLa
Compound 7dAntiproliferative0.86HT-29
N-Methyl-N-(1-methyle

Q & A

Basic: What are the recommended analytical techniques for confirming the identity and purity of N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine?

Methodological Answer:

  • Mass Spectrometry (GC-MS or LC-MS): Analyze molecular weight and fragmentation patterns. For example, GC-MS of the compound (and analogs like 5-MeO-DIPT) shows characteristic m/z ratios (e.g., base peak at m/z 274 for molecular ion C₁₇H₂₆N₂O) .
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions. For instance, indole protons typically appear at δ 6.8–7.5 ppm, while isopropyl methyl groups resonate at δ 1.0–1.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns (e.g., ODS 3V) with UV detection at λmax ≈ 280–290 nm to assess purity .

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Mannich Reaction: React tryptamine derivatives with formaldehyde and secondary amines (e.g., isopropylmethylamine) under acidic conditions to introduce the N-methyl and N-isopropyl groups .
  • Reductive Amination: Condense 3-(2-aminoethyl)indole with methyl isopropyl ketone using catalysts like sodium cyanoborohydride .
  • Purification: Crystallize the product as an oxalate or hydrochloride salt to improve purity (e.g., oxalate salt formation in analogs like MET) .

Advanced: How can researchers resolve contradictions between in vitro receptor affinity and in vivo pharmacological effects of this compound?

Methodological Answer:

  • Metabolic Stability Assays: Evaluate hepatic metabolism using microsomal incubation (e.g., S9 fractions) to identify active metabolites that may contribute to in vivo effects .
  • Pharmacokinetic Profiling: Measure bioavailability, half-life, and blood-brain barrier penetration via LC-MS/MS in animal models .
  • Receptor Binding Studies: Use radioligand displacement assays (e.g., 5-HT₂A, TAAR1) to compare binding affinities across species or tissue types .

Advanced: What crystallographic strategies are effective for determining the solid-state structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in polar solvents (e.g., methanol/water). Use SHELXL for refinement, leveraging its robustness in handling small-molecule data .
  • Twinned Data Refinement: For challenging crystals (e.g., high symmetry or pseudo-merohedral twinning), apply SHELXD for structure solution and SHELXL for anisotropic refinement .
  • Validation: Cross-check with CCDC databases to confirm bond lengths/angles (e.g., indole ring geometry) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of aerosols or vapors .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature, solvent (e.g., DCM vs. THF), and stoichiometry to identify optimal parameters .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., imine formation during reductive amination) .
  • Catalyst Screening: Test alternatives like polymer-supported catalysts for improved selectivity .

Advanced: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict BBB permeability using tools like GROMACS .
  • QSAR Modeling: Train models on tryptamine analogs to estimate logP, pKa, and metabolic clearance .
  • Docking Studies: Use AutoDock Vina to map binding poses against serotonin receptors and identify critical residues (e.g., 5-HT₂A transmembrane domains) .

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